Methyl 4-((pyridin-2-ylmethyl)amino)butanoate
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Overview
Description
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to a butanoate ester group via an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((pyridin-2-ylmethyl)amino)butanoate typically involves the reaction of pyridine-2-methylamine with methyl 4-bromobutanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of pyridine-2-methylamine attacks the electrophilic carbon of the bromobutanoate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-((pyridin-2-ylmethyl)amino)butanoate exerts its effects involves interactions with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutanoate: Similar structure but lacks the pyridine ring.
Ethyl 4-((pyridin-2-ylmethyl)amino)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-((pyridin-2-ylmethyl)amino)butanoate is unique due to the presence of both the pyridine ring and the butanoate ester group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 4-(pyridin-2-ylmethylamino)butanoate |
InChI |
InChI=1S/C11H16N2O2/c1-15-11(14)6-4-7-12-9-10-5-2-3-8-13-10/h2-3,5,8,12H,4,6-7,9H2,1H3 |
InChI Key |
UZBUKNCCNRCNMY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCNCC1=CC=CC=N1 |
Origin of Product |
United States |
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